REACTION_CXSMILES
|
CC1C=CC([N:8]2C3C(C(C)C)=[C:14]([OH:17])[CH:15]=CC=3C([N+]([O-])=O)=[C:9]2/[CH:24]=[CH:25]/[N:26](C)C)=CC=1.[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[OH2:41].NN>>[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[C:33]([O:40][C:14](=[O:17])[CH3:15])(=[O:41])[CH3:32].[NH:26]1[CH:25]=[CH:24][CH:9]=[N:8]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)C(C)C)[N+](=O)[O-])/C=C/N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC(N(C(N1C)=O)C)=O
|
Name
|
halogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-1,3-dialkyuracil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC(N(C(N1C)=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C=CC([N:8]2C3C(C(C)C)=[C:14]([OH:17])[CH:15]=CC=3C([N+]([O-])=O)=[C:9]2/[CH:24]=[CH:25]/[N:26](C)C)=CC=1.[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[OH2:41].NN>>[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[C:33]([O:40][C:14](=[O:17])[CH3:15])(=[O:41])[CH3:32].[NH:26]1[CH:25]=[CH:24][CH:9]=[N:8]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)C(C)C)[N+](=O)[O-])/C=C/N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC(N(C(N1C)=O)C)=O
|
Name
|
halogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-1,3-dialkyuracil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC(N(C(N1C)=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |